molecular formula C16H14N2O2S B2602355 N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide CAS No. 313276-22-1

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide

Cat. No.: B2602355
CAS No.: 313276-22-1
M. Wt: 298.36
InChI Key: GDXZZZYRDKHRPZ-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide (CAS Number: 313276-22-1) is a chemical compound with the molecular formula C 16 H 14 N 2 O 2 S and a molecular weight of 298.36 g/mol [ citation 1 ]. This naphthalene-sulfonamide hybrid is provided for research use only and is not intended for diagnostic or therapeutic applications. While specific biological data for this exact molecule is limited, recent scientific literature highlights the significant research value of structural analogs, particularly in oncology. Novel 6-acetylnaphthalene-2-sulfonamide derivatives have demonstrated potent cytotoxic activity against human breast cancer cell lines (MCF7) by modulating the IL6/JAK2/STAT3 signaling pathway, a key driver in cancer cell proliferation and survival [ citation 2 ]. Promising compounds in this class, such as 5b and 5e , were identified as potent inhibitors of STAT3 phosphorylation, a critical oncogenic signaling node [ citation 2 ]. Furthermore, naphthalene-sulfonamide-based hybrids have shown dual functionality, also exhibiting promising antibacterial and anti-mycotic activities by inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV [ citation 2 ]. This makes this compound a building block of interest for researchers exploring multi-target agents in chemical biology and medicinal chemistry, specifically in the development of anticancer and antimicrobial therapeutics.

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-21(20,18-12-13-4-3-9-17-11-13)16-8-7-14-5-1-2-6-15(14)10-16/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXZZZYRDKHRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901333003
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49733591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313276-22-1
Record name N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901333003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with pyridin-3-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide can act as inhibitors of protein-protein interactions (PPIs) involved in cancer progression. For example, studies have shown that naphthalene sulfonamide derivatives can inhibit the Keap1-Nrf2 interaction, a pathway critical for cellular defense against oxidative stress and cancer development . This inhibition leads to enhanced transcription of protective genes, making these compounds potential candidates for cancer therapeutics.

Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, fatty acid binding protein 4 (FABP4) is a target for obesity and diabetes treatment; derivatives of naphthalene sulfonamides have shown promising results as potent FABP4 inhibitors, improving glucose and lipid metabolism in preclinical models .

Biochemical Research

Mechanistic Studies
The compound serves as a valuable tool in biochemical assays aimed at understanding enzyme mechanisms and interactions within cellular pathways. Its sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites on enzymes and alter their activity . This property is particularly useful in studying the dynamics of metabolic pathways and drug interactions.

Material Science

Synthesis of New Materials
In material science, this compound is utilized as a building block for synthesizing new organic materials with specific electronic properties. Its unique structure allows it to participate in complex reactions leading to the formation of polymers or nanomaterials with potential applications in electronics and photonics.

Agricultural Applications

Insecticidal Properties
Recent studies have identified sulfonamide compounds, including derivatives similar to this compound, as potential insecticides. These compounds can modulate nicotinic acetylcholine receptors (nAChRs) in insects, offering a novel approach to pest control . Their effectiveness in altering synaptic transmission makes them candidates for developing environmentally friendly insecticides.

Data Tables

Application Area Specific Use Mechanism/Effect References
Medicinal ChemistryAnticancer agentInhibits Keap1-Nrf2 PPI, enhancing protective gene expression
Enzyme inhibitorTargets FABP4, improves glucose/lipid metabolism
Biochemical ResearchMechanistic studiesMimics substrates for enzyme binding
Material ScienceOrganic material synthesisBuilding block for polymers/nanomaterials
Agricultural ApplicationsInsecticide developmentModulates nAChRs in insects

Case Studies

  • FABP4 Inhibition Study
    A study demonstrated that naphthalene sulfonamide derivatives significantly reduced fasting blood glucose levels and improved insulin sensitivity in obese diabetic mice. The findings suggest that these compounds could be developed into therapeutic agents for metabolic diseases .
  • Keap1-Nrf2 Interaction Research
    Research on naphthalene-based compounds has shown their efficacy in disrupting the Keap1-Nrf2 interaction. This disruption leads to increased expression of antioxidant genes, indicating potential use in cancer prevention strategies .

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide with analogs differing in substituents, synthesis, and biological activity.

Substituent Variations and Structural Analogues

Key Compounds :

Used as a precursor for BChE inhibitors . N-{[(3R)-1-Benzylpiperidin-3-yl]methyl}-N-methylnaphthalene-2-sulfonamide (5HB): Incorporates a methyl group on the sulfonamide nitrogen, altering steric and electronic properties .

Quinazolinyl Derivatives :

  • PR31–PR34 : Naphthalene-2-sulfonamides linked to chlorinated dihydroquinazolinyl groups. Chlorine position (5-, 6-, or 7-) affects melting points (192–222°C) and purity (99–100%) .

Adamantane Derivatives: N-((Adamantan-1-yl))-6-(dimethylamino)naphthalene-2-sulfonamide (2b): The adamantane group confers rigidity and antioxidant properties, contrasting with the pyridine’s planar structure .

Pyridine Variants :

  • N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)naphthalene-1-sulfonamide (17c) : A naphthalene-1-sulfonamide with a benzyloxy-trimethylpyridine group, highlighting positional isomer effects .

Table 1: Substituent Comparison

Compound Core Structure Key Substituents Biological Relevance
Target Compound Naphthalene-2-sulfonamide Pyridin-3-ylmethyl Potential receptor antagonism
IX Naphthalene-2-sulfonamide (1-Benzylpiperidin-3-yl)methyl BChE inhibition
PR31–PR34 Naphthalene-2-sulfonamide Chlorinated dihydroquinazolinyl Structural diversity in drug design
2b Naphthalene-2-sulfonamide Adamantane + dimethylamino Antioxidant activity

Table 2: Selected Physical Properties

Compound Molecular Formula Melting Point (°C) Purity (%) Reference
PR31 C₁₈H₁₄ClN₃O₂S 192–195 99
PR33 C₁₈H₁₄ClN₃O₂S 220–222 100
5HB C₂₄H₂₈N₂O₂S Not reported

Biological Activity

N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a naphthalene core linked to a pyridine moiety through a methylene bridge, with a sulfonamide functional group. This unique structure contributes to its biological activity by allowing interactions with various biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound acts as an inhibitor of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis. This inhibition leads to bacteriostatic effects against a range of Gram-positive and Gram-negative bacteria.
  • Receptor Modulation : It may also function as a ligand for specific receptors, potentially modulating signaling pathways associated with inflammation and cancer.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. The following table summarizes its efficacy against various pathogens:

Pathogen Activity Reference
Staphylococcus aureusBacteriostatic
Escherichia coliBacteriostatic
Klebsiella pneumoniaeBacteriostatic
Candida albicansAntifungal

Anti-inflammatory and Anticancer Properties

Research indicates that derivatives of this compound may possess anti-inflammatory and anticancer activities. These effects are attributed to their ability to modulate various biological pathways, including those involved in cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting potential use in treating bacterial infections .
  • Anti-cancer Research : In vitro studies have shown that the compound can inhibit the growth of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings support further investigation into its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling naphthalene-2-sulfonyl chloride with pyridin-3-ylmethylamine under basic conditions (e.g., triethylamine in anhydrous THF or DCM). A pressure tube setup may enhance reaction efficiency for intermediates requiring elevated temperatures (e.g., 80–100°C) . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) improves purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and inert atmospheres to prevent hydrolysis .

Q. How can spectroscopic and crystallographic techniques be employed to characterize N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6_6 to confirm sulfonamide bond formation (δ 10.2–10.8 ppm for NH) and aromatic proton environments.
  • X-ray crystallography : Co-crystallize with target enzymes (e.g., cholinesterases) to resolve binding conformations. The monoclinic P21_1/n space group (unit cell parameters: a = 8.07 Å, b = 15.22 Å, c = 14.10 Å, β = 92.5°) is common for sulfonamide derivatives .
  • Mass spectrometry : High-resolution ESI-MS (positive ion mode) confirms molecular weight (expected [M+H]+^+: 355.40) .

Q. What structural features of this compound contribute to its enzyme inhibitory activity?

  • Methodological Answer : The naphthalene ring provides hydrophobic interactions with enzyme pockets (e.g., human butyrylcholinesterase), while the pyridinyl group facilitates π-π stacking with aromatic residues (e.g., Trp231 in PDB 5DYW). The sulfonamide linker acts as a hydrogen-bond acceptor, critical for binding affinity. Replacements of the naphthalene with thiophene or benzene rings reduce activity by 40–60%, as shown in SAR studies .

Advanced Research Questions

Q. How do modifications to the pyridinyl or naphthalene moieties affect the compound’s pharmacokinetic properties?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF3_3) to the naphthalene ring to enhance metabolic stability. For bioavailability, replace pyridin-3-ylmethyl with bulkier substituents (e.g., quinolin-3-yloxy) to reduce first-pass metabolism. Use in vitro assays (e.g., microsomal stability tests) and logP calculations (target range: 2.5–3.5) to guide optimization .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the target interactions of N-(pyridin-3-ylmethyl)naphthalene-2-sulfonamide with enzymes like cholinesterases?

  • Methodological Answer :
  • Docking : Prepare protein structures (PDB 4EY7 for AChE, 5DYW for BChE) by removing water molecules and optimizing hydrogen bonds using Schrödinger’s Protein Preparation Wizard. Generate a 20 Å grid around the active site and apply Glide SP/XP scoring to rank binding poses .
  • MD simulations : Run 100-ns simulations (AMBER or GROMACS) to assess stability of the sulfonamide-enzyme complex. Monitor RMSD (<2.0 Å) and hydrogen-bond occupancy (>80%) for key residues (e.g., Ser198 in AChE) .

Q. How should researchers address contradictions between crystallographic data and biochemical assay results when studying this compound’s mechanism?

  • Methodological Answer :
  • Crystallographic vs. activity data : If crystal structures show binding but assays indicate low inhibition, consider dynamic effects (e.g., flexible loops occluding the active site in solution). Use mutagenesis (e.g., Trp231Ala in BChE) to validate binding residues.
  • Data reconciliation : Apply free-energy perturbation (FEP) calculations to quantify binding energy discrepancies. Cross-validate with isothermal titration calorimetry (ITC) for ΔG and ΔH measurements .

Q. What strategies can resolve challenges in synthesizing enantiomerically pure analogs of this compound?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during sulfonamide formation or employ asymmetric catalysis (e.g., CuH-catalyzed hydroalkylation) for stereocontrol . Chiral HPLC (Daicel CHIRALPAK® columns) or SFC (supercritical CO2_2/methanol) ensures enantiopurity (>99% ee). Confirm absolute configuration via anomalous X-ray scattering or electronic circular dichroism (ECD) .

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